Atazanavir N2-Descarboxymethyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

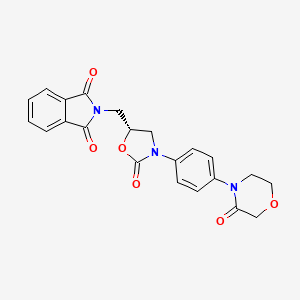

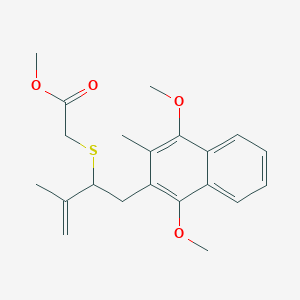

Atazanavir N2-Descarboxymethyl is an impurity of Atazanavir , which is an azapeptide HIV protease inhibitor and has been explored for potential treatment of human immunodeficiency virus (HIV) .

Synthesis Analysis

The synthesis of Atazanavir involves a three-step continuous flow sequence, including Pd-catalyzed Suzuki–Miyaura cross-coupling, hydrazone formation, and a subsequent hydrogenation step . Another method involves the stereoselective bioreduction of (3S)-3-(N-Boc-amino)-1-chloro-4-phenyl-butanone (1a) with short-chain dehydrogenase/reductase (SDR) .Molecular Structure Analysis

The molecular structure of Atazanavir N2-Descarboxymethyl is represented by the formula C36H50N6O5 .Chemical Reactions Analysis

Atazanavir N2-Descarboxymethyl is an impurity of Atazanavir, and its chemical reactions are likely similar to those of Atazanavir .Aplicaciones Científicas De Investigación

HIV Protease Inhibitor

Atazanavir metabolite M5 is a metabolite of Atazanavir, which is a commonly prescribed protease inhibitor for the treatment of HIV-1 infection . The metabolites of Atazanavir may contribute to its effectiveness but also to its toxicity and interactions .

Metabolic Profiling

Atazanavir metabolite M5 is used in metabolic profiling of Atazanavir. Five Atazanavir metabolites were detected and identified in patient samples using liquid chromatography coupled to linear ion trap mass spectrometry . This includes one N-dealkylation product (M1), two metabolites resulting from carbamate hydrolysis (M2 and M3), a hydroxylated product (M4), and a keto-metabolite (M5) .

Clinical Pharmacological Research

The developed Atazanavir metabolic screening method, which includes the detection of Atazanavir metabolite M5, can now be used for further clinical pharmacological research with this antiretroviral agent .

Generation of Reactive Metabolites

Atazanavir metabolite M5 is one of the potential reactive metabolites generated by CYP3A . These potential reactive metabolites were primarily generated by CYP3A .

Study of Adverse Effects

The potential reactive metabolites of Atazanavir, including metabolite M5, provide a clue for studies on Atazanavir-related adverse effects from the aspect of metabolic activation .

Drug Metabolism

Atazanavir metabolite M5 is involved in the drug metabolism of Atazanavir. It is generated through the biotransformation pathways of Atazanavir .

Mecanismo De Acción

Target of Action

Atazanavir metabolite M5, also known as UNII-UXV8UVW0O3, Atazanavir N2-Descarboxymethyl, or UXV8UVW0O3, is a metabolite of the antiretroviral drug Atazanavir . Atazanavir is a protease inhibitor used in the treatment of HIV-1 infection . It selectively inhibits the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells by binding to the active site of HIV-1 protease . This prevents the formation of mature virions .

Mode of Action

It is known that atazanavir and its metabolites may contribute to its effectiveness but also to its toxicity and interactions . The formation of metabolite M5 indicates that the further metabolite of M1 can interact and form an adduct with GSH (M4) .

Biochemical Pathways

Atazanavir metabolite M5 is part of the metabolic pathways of Atazanavir. Atazanavir is primarily and extensively metabolized by the cytochrome P450, family 3, subfamily A (CYP3A) polypeptide isoenzymes 4 and 5 (CYP3A4/5) . Mono-oxidation products (M1 and M2) were formed by CYP3A5 at a faster rate than CYP3A4 .

Pharmacokinetics

It is known that atazanavir is rapidly absorbed and peak atazanavir concentration (cmax) is reached between 2 – 25 hours post-dose . Atazanavir absorption is improved when it is taken with food . The primary route of Atazanavir elimination is through bile (79% of administered dose) and the secondary route is through urine (13% of administered dose excreted as metabolites) .

Result of Action

It is known that atazanavir and its metabolites may contribute to its effectiveness but also to its toxicity and interactions .

Direcciones Futuras

Atazanavir has been considered as a potential repurposing drug for COVID-19, but there are controversial reports on its mechanism of action and effectiveness as an anti-SARS-CoV-2 . Further investigation is needed to better understand the Mpro/Atazanavir interaction, which could pave the way to the development of specific inhibitors of this viral protease .

Propiedades

IUPAC Name |

methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTDOEPWAZDTPRH-SYQUUIDJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H50N6O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

646.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1028634-76-5 |

Source

|

| Record name | 3-Methyl-L-valine 2-((2S,3S)-2-hydroxy-3-(((2S)-2-((methoxycarbonyl)amino)-3,3-dimethyl-1-oxobutyl)amino)-4-phenylbutyl)-2-((4-(2-pyridinyl)phenyl)methyl)hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028634765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-L-VALINE 2-((2S,3S)-2-HYDROXY-3-(((2S)-2-((METHOXYCARBONYL)AMINO)-3,3-DIMETHYL-1-OXOBUTYL)AMINO)-4-PHENYLBUTYL)-2-((4-(2-PYRIDINYL)PHENYL)METHYL)HYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV8UVW0O3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2Z)-3-ethenyl-4-methyl-5-oxo-2,5-dihydro-1H-pyrrol-2-ylidene]acetamide](/img/structure/B1144852.png)

![[2-(Azidomethyl)pyridin-3-yl]-imidazol-1-ylmethanone](/img/structure/B1144855.png)

![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)

![N2'-Deacetyl-N2'-[3-(methylthio)-1-oxopropyl]-maytansine](/img/structure/B1144862.png)